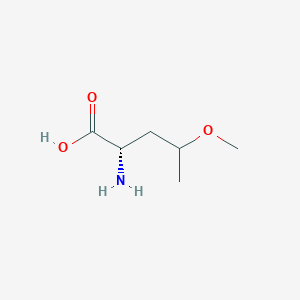
(2S)-2-Amino-4-methoxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-4-methoxypentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a methoxy group (-OCH3) attached to the fourth carbon atom of the pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials to ensure the correct stereochemistry. For instance, the compound can be synthesized via the alkylation of a chiral glycine derivative with a suitable methoxy-containing alkyl halide under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the glycine derivative, followed by the addition of the alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. This could include the use of continuous flow reactors to enhance reaction rates and product purity. Additionally, biocatalytic methods using engineered enzymes or microbial strains could be explored for more sustainable and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-Amino-4-methoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 2-amino-4-methoxybutanoic acid or 2-amino-4-methoxybutanal.
Reduction: Formation of 2-amino-4-methoxypentane.
Substitution: Formation of 2-amino-4-thiopentanoic acid or 2-amino-4-aminopentanoic acid.
Applications De Recherche Scientifique
(2S)-2-Amino-4-methoxypentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate enzyme mechanisms and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-4-methoxypentanoic acid depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme and preventing substrate access. The methoxy group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with active site residues. The exact pathways involved would depend on the specific biological context and target enzyme.
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-4-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-Amino-4-ethoxypentanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
(2S)-2-Amino-4-methylpentanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: (2S)-2-Amino-4-methoxypentanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methoxypentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |
Clé InChI |
AZGHNRRXYCERMU-AKGZTFGVSA-N |
SMILES isomérique |
CC(C[C@@H](C(=O)O)N)OC |
SMILES canonique |
CC(CC(C(=O)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13244044.png)

![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B13244047.png)

![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
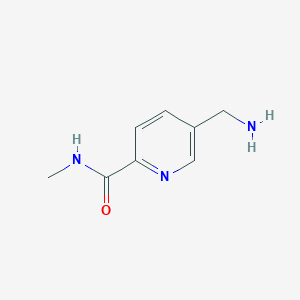
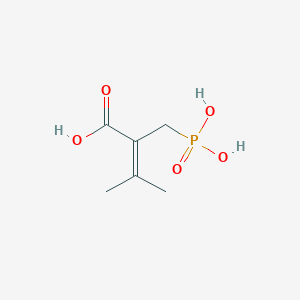
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
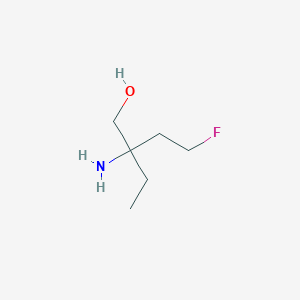

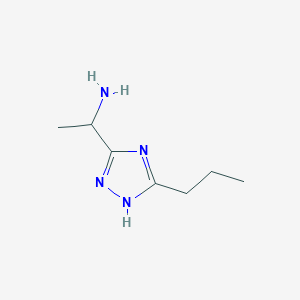
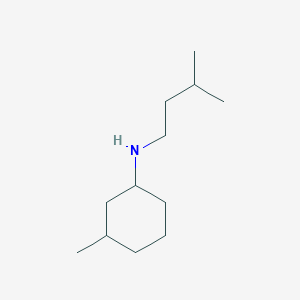
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
